Cas no 1216656-52-8 (N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride)
![N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride structure](https://ja.kuujia.com/scimg/cas/1216656-52-8x500.png)
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Benzothiazolecarboxamide, N-2-benzothiazolyl-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1)
- N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide:hydrochloride
- N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride
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- インチ: 1S/C21H20N4O2S2.ClH/c26-20(19-22-15-5-1-3-7-17(15)28-19)25(10-9-24-11-13-27-14-12-24)21-23-16-6-2-4-8-18(16)29-21;/h1-8H,9-14H2;1H
- InChIKey: NLPUJGXIMMVJON-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N=C1C(N(C1=NC2=CC=CC=C2S1)CCN1CCOCC1)=O.[H]Cl
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2756-0031-75mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-50mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-10μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-2mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-3mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-25mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-100mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-40mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-20μmol |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2756-0031-1mg |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride |
1216656-52-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochlorideに関する追加情報
N-(1,3-BenzoThiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]-1,3-BenzoThiazole-2-Carboxamide Hydrochloride: A Comprehensive Overview
In the realm of organic chemistry and pharmacology, the compound N-(1,3-benzoThiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzoThiazole-2-carboxamide hydrochloride (CAS No. 1216656-52-8) has emerged as a significant molecule of interest. This compound, with its unique structural features and promising biological activities, has garnered attention in both academic and industrial research settings. This article provides an in-depth exploration of its properties, synthesis, applications, and recent advancements in its research.
The chemical structure of N-(1,3-benzoThiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzoThiazole-2-carboxamide hydrochloride is characterized by a benzoThiazole ring system fused with a morpholine moiety. The benzoThiazole ring is a heterocyclic aromatic structure that contributes to the compound's stability and reactivity. The morpholine group, a six-membered ring containing oxygen and nitrogen atoms, adds versatility to the molecule's functional groups. This combination makes the compound a valuable substrate for various chemical transformations and biological assays.
Recent studies have highlighted the potential of this compound in drug discovery efforts. Its ability to act as a ligand for various protein targets has been explored in detail. For instance, researchers have investigated its role as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in the development of therapeutic agents for conditions such as hypertension and neurodegenerative diseases. The hydrochloride salt form of the compound enhances its solubility and bioavailability, making it an attractive candidate for pharmacological studies.
The synthesis of N-(1,3-benzoThiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzoThiazole-2-carboxamide hydrochloride involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. Key steps include the formation of the benzoThiazole ring through condensation reactions and the subsequent introduction of the morpholine group via nucleophilic substitution. The optimization of reaction conditions has been a focal point in recent research to improve yield and purity.
From an applications perspective, this compound has shown promise in several therapeutic areas. Its anti-inflammatory properties have been studied in preclinical models, suggesting potential utility in treating conditions such as arthritis and inflammatory bowel disease. Additionally, its antioxidant activity has been explored in the context of neuroprotection and age-related diseases.
Recent advancements in computational chemistry have further elucidated the molecular mechanisms underlying the biological activity of N-(1,3-benzoThiazol-2-Yl)-N-[2-(Morpholin-Yl)Ethyl]-Carboxamide Hydrochloride (CAS No. 1216656). Molecular docking studies have revealed key interactions between the compound and its target proteins, providing insights into its binding affinity and selectivity.
In conclusion, N-(1,3-benzoThiazol-2-Yl)-N-[Morpholin-Yl]Ethyl-Carboxamide Hydrochloride (CAS No. 1216656) represents a versatile molecule with significant potential in drug discovery and development. Its unique chemical structure, combined with promising biological activities and recent research breakthroughs, positions it as a valuable tool in advancing modern medicine.
1216656-52-8 (N-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride) 関連製品
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